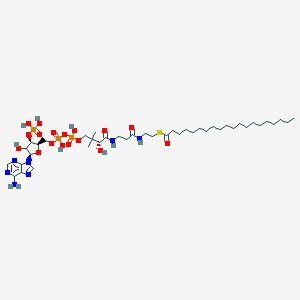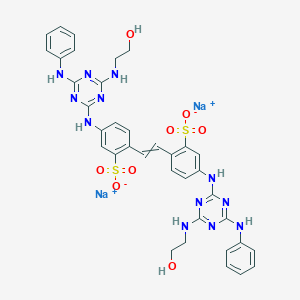
N,N-Dietilsalicilamida
Descripción general
Descripción
N,N-Diethylsalicylamide is a chemical compound with the molecular formula C11H15NO2. It is a derivative of salicylamide, where the amide nitrogen is substituted with two ethyl groups. This compound is known for its analgesic and antipyretic properties, similar to those of salicylamide and aspirin .
Aplicaciones Científicas De Investigación
N,N-Diethylsalicylamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its analgesic and antipyretic effects.
Medicine: N,N-Diethylsalicylamide is explored for its therapeutic potential in pain relief and fever reduction.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Diethylsalicylamide can be synthesized through the reaction of salicylamide with diethylamine. The process involves dissolving an appropriate amount of salicylamide and diethylamine in ethanol, allowing the reaction to proceed for a period of time, and then isolating the product through crystallization or vacuum distillation .
Industrial Production Methods: In industrial settings, the synthesis of N,N-Diethylsalicylamide follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of ethanol as a solvent is common, and the product is typically purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethylsalicylamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Mecanismo De Acción
The mechanism of action of N,N-Diethylsalicylamide involves its interaction with molecular targets in the body. It is believed to exert its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound likely targets cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs .
Comparación Con Compuestos Similares
Salicylamide: A parent compound with similar analgesic and antipyretic properties.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and antipyretic with a similar mechanism of action.
N,N-Dimethylsalicylamide: Another derivative with similar properties but different substituents on the amide nitrogen.
Uniqueness: N,N-Diethylsalicylamide is unique due to the presence of two ethyl groups on the amide nitrogen, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its solubility, absorption, and overall efficacy compared to similar compounds .
Propiedades
IUPAC Name |
N,N-diethyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYXEXAXXWINEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172915 | |
| Record name | Diethylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19311-91-2 | |
| Record name | N,N-Diethyl-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19311-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylsalicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019311912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylsalicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLSALICYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG05MO88TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N,N-Diethylsalicylamide relate to its susceptibility to hydrolysis?
A2: Research suggests that the presence of a carboxylate side group in structurally similar amides plays a crucial role in their hydrolysis. [] While N,N-Diethylsalicylamide itself lacks a carboxylate group, studies comparing its hydrolysis to N,N-diethyl-3,6-difluorophthalamic acid and N,N-dimethylsuccinamic acid (which do have carboxylate groups) reveal important insights. These carboxylate-containing amides readily undergo hydrolysis, indicating that the carboxylate group likely facilitates the process, potentially through intramolecular nucleophilic attack. The absence of this group in N,N-Diethylsalicylamide suggests it might be less susceptible to hydrolysis under similar conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















